Guanoxan
Overview
Description
Guanoxan is a sympatholytic drug that was marketed under the name Envacar by Pfizer in the United Kingdom to treat high blood pressureThis compound was not widely used and was eventually withdrawn from the market due to liver toxicity .
Mechanism of Action
Target of Action
Guanoxan, also known as 2-guanidinomethyl-1,4-benzodioxan, primarily targets alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and heart rate.
Mode of Action
This compound works by inhibiting the release of norepinephrine from nerve terminals . This leads to a decrease in sympathetic activity, which is responsible for the fight-or-flight response in the body. By reducing this activity, this compound causes relaxation of blood vessels and a reduction in heart rate .
Biochemical Pathways
This disruption leads to a decrease in blood pressure and heart rate .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors It’s important to note that individual patient characteristics, such as age, sex, and overall health status, can also impact the drug’s effectiveness and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanoxan involves the following steps:
Chlorination Reaction: 2-Hydroxymethyl-1,4-benzodioxane reacts with thionyl chloride in the presence of a solvent to form 2-chloromethyl-1,4-benzodioxane.
Condensation Reaction: 2-Chloromethyl-1,4-benzodioxane is then condensed with guanidine in the presence of an alkali and a solvent to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves:
- Chlorination of 2-hydroxymethyl-1,4-benzodioxane.
- Condensation with guanidine.
- Salification with sulfuric acid to obtain this compound sulfate .
Chemical Reactions Analysis
Types of Reactions: Guanoxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound .
Scientific Research Applications
Chemistry: It is used as a model compound to study sympatholytic agents and their mechanisms.
Biology: Guanoxan’s effects on adrenergic neurons have been explored in biological research.
Medicine: Initially developed as an antihypertensive agent, this compound’s pharmacological properties have been extensively studied.
Industry: Although not widely used industrially, this compound’s synthesis and properties are of interest in pharmaceutical research
Comparison with Similar Compounds
Guanethidine: Similar in mechanism, used as an antihypertensive agent.
Bretylium: Another adrenergic neuron-blocking agent with similar applications.
Comparison:
Guanoxan vs. Guanethidine: Both compounds block adrenergic neurons, but this compound was withdrawn due to liver toxicity, whereas guanethidine remains in use.
This compound vs. Bretylium: While both have similar mechanisms, Bretylium is used more for its antiarrhythmic properties
This compound’s unique structure and properties make it a valuable compound for research, despite its limited clinical use.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUVKVDQFXDZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046166 | |
Record name | Guanoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2165-19-7 | |
Record name | Guanoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2165-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanoxan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanoxan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANOXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V0MRL0R5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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